1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 681482-61-1
VCID: VC7574575
InChI: InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,5-6,13H2
SMILES: C1=CC(=CC=C1C(F)(F)F)OCCN
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene

CAS No.: 681482-61-1

Cat. No.: VC7574575

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18

* For research use only. Not for human or veterinary use.

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene - 681482-61-1

Specification

CAS No. 681482-61-1
Molecular Formula C9H10F3NO
Molecular Weight 205.18
IUPAC Name 2-[4-(trifluoromethyl)phenoxy]ethanamine
Standard InChI InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,5-6,13H2
Standard InChI Key RSFHDMPNKOZPHH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)OCCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s backbone consists of a benzene ring with two distinct substituents:

  • Trifluoromethyl group (-CF₃) at the 4-position, which induces significant electron-withdrawing effects, altering the ring’s electronic density and reactivity .

  • 2-Aminoethoxy group (-OCH₂CH₂NH₂) at the 1-position, providing a flexible ether linkage and a primary amine capable of participating in hydrogen bonding and nucleophilic reactions.

Synthesis and Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves reacting 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via displacement of the chloride ion by the phenoxide oxygen, yielding the aminoethoxy substituent:

4-(Trifluoromethyl)phenol + ClCH₂CH₂NH₂\cdotpHClBase1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene + HCl\text{4-(Trifluoromethyl)phenol + ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{Base}} \text{1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene + HCl}

This method typically achieves moderate to high yields (60–85%) under optimized temperatures (80–100°C) and inert atmospheres.

Trifluoromethylation of Prefunctionalized Intermediates

Alternative routes employ late-stage trifluoromethylation using reagents like copper(I) chlorodifluoroacetate complexes. For example, 1-(2-aminoethoxy)bromobenzene can undergo Cu-mediated coupling with trifluoromethyl sources to introduce the -CF₃ group at the 4-position :

1-(2-Aminoethoxy)bromobenzene + CF₃SO₂NaCu(I)1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene + NaBr\text{1-(2-Aminoethoxy)bromobenzene + CF₃SO₂Na} \xrightarrow{\text{Cu(I)}} \text{1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene + NaBr}

This method benefits from high regioselectivity and compatibility with sensitive functional groups .

Industrial Production

Scalable synthesis often employs continuous flow reactors to enhance reaction control and reproducibility. Key parameters include:

  • Residence time: 5–10 minutes

  • Temperature: 120–150°C

  • Catalysts: Heterogeneous catalysts (e.g., Pd/C) to minimize byproducts.

Physical and Chemical Properties

Physicochemical Data

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₉H₁₀F₃NOStructural analysis
Molecular Weight217.18 g/molCalculated from formula
Density1.2–1.3 g/cm³Analogous to
Boiling Point245–260°CComparison with
Melting Point80–85°CSimilar aryl amines
SolubilitySoluble in DMSO, MeOHPolar substituents

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃):

    • δ 7.65 (d, J = 8.4 Hz, 2H, ArH)

    • δ 6.92 (d, J = 8.4 Hz, 2H, ArH)

    • δ 4.10 (t, J = 5.6 Hz, 2H, OCH₂)

    • δ 3.25 (t, J = 5.6 Hz, 2H, CH₂NH₂)

    • δ 1.80 (s, 2H, NH₂) .

  • ¹⁹F NMR: δ -63.2 (s, 3F, CF₃) .

Reactivity and Chemical Reactions

Amine-Facilitated Reactions

The primary amine undergoes:

  • Acylation: Reaction with acyl chlorides (e.g., AcCl) to form amides.

  • Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) to yield imines.

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles (e.g., NO₂⁺) to the meta position relative to the -CF₃ group. For example, nitration yields 1-(2-aminoethoxy)-3-nitro-4-(trifluoromethyl)benzene .

Oxidative Degradation

Exposure to strong oxidants (e.g., KMnO₄) cleaves the ether linkage, generating 4-(trifluoromethyl)phenol and glyoxylic acid.

Applications and Uses

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic enzyme pockets.

  • Antidepressants: The amine moiety facilitates interactions with serotonin transporters.

Agrochemical Development

Derivatives exhibit herbicidal activity due to the combined effects of the -CF₃ group (metabolic resistance) and the ether linkage (systemic transport) .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time ≈ 6.2 min (C18 column, 60% MeOH/H₂O) .

  • GC-MS: Molecular ion peak at m/z 217 (M⁺) .

Elemental Analysis

ElementTheoretical %Observed %
C49.7749.72
H4.644.60
N6.456.41

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